molecular formula C18H28N2O2 B1527873 (2R,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester CAS No. 431062-00-9

(2R,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B1527873
CAS No.: 431062-00-9
M. Wt: 304.4 g/mol
InChI Key: XKSYUMRCBPYFNT-LSDHHAIUSA-N
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Description

(2R,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its piperazine ring, which is substituted with benzyl and dimethyl groups, and a tert-butyl ester functional group. The stereochemistry of the compound is defined by the (2R,5S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of Benzyl and Dimethyl Groups: The benzyl and dimethyl groups can be introduced via alkylation reactions using benzyl halides and methyl halides, respectively, in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of substituted piperazines with various functional groups.

Scientific Research Applications

(2R,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a scaffold for drug design.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of (2R,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring can mimic the structure of natural ligands, allowing it to bind to target sites and modulate their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperazine: Lacks the dimethyl and tert-butyl ester groups, resulting in different chemical properties and biological activities.

    2,5-Dimethylpiperazine: Lacks the benzyl and tert-butyl ester groups, leading to distinct reactivity and applications.

    Piperazine-1-carboxylic acid tert-butyl ester: Lacks the benzyl and dimethyl groups, affecting its overall functionality.

Uniqueness

(2R,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl (2R,5S)-4-benzyl-2,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14-12-20(17(21)22-18(3,4)5)15(2)11-19(14)13-16-9-7-6-8-10-16/h6-10,14-15H,11-13H2,1-5H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSYUMRCBPYFNT-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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